molecular formula C16H14ClCrN4O8S+ B12718604 Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) CAS No. 85896-36-2

Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-)

Cat. No.: B12718604
CAS No.: 85896-36-2
M. Wt: 509.8 g/mol
InChI Key: RBAATCOBYSGLIA-NRCYWBMXSA-O
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Description

Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is a complex organic-inorganic hybrid compound It features a chromate core with a highly substituted benzene ring, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) involves multiple steps. The initial step typically includes the preparation of the azo compound through a diazotization reaction, followed by coupling with a substituted benzene derivative. The chromate ion is then introduced through a complexation reaction under controlled pH and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the final product’s composition.

Chemical Reactions Analysis

Types of Reactions

Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) undergoes various chemical reactions, including:

    Oxidation: The chromate core can participate in oxidation reactions, converting organic substrates to their corresponding oxidized forms.

    Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the chromate ion.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) involves its interaction with molecular targets through its chromate core and aromatic ring. The chromate ion can participate in redox reactions, altering the oxidation state of target molecules. The aromatic ring can engage in π-π interactions and hydrogen bonding, facilitating binding to specific sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroanilino)-3-methylpyrido(1,2-a)benzimidazole-4-carbonitrile
  • 3-CL-N-(2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)benzamide

Uniqueness

Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is unique due to its combination of an azo group, a chromate core, and multiple substituents on the benzene ring

Properties

CAS No.

85896-36-2

Molecular Formula

C16H14ClCrN4O8S+

Molecular Weight

509.8 g/mol

IUPAC Name

3-[[(Z)-4-(2-chloroanilino)-2-hydroxy-4-oxobut-2-enyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;chromium;hydron

InChI

InChI=1S/C16H13ClN4O8S.Cr/c17-11-3-1-2-4-12(11)19-15(23)5-9(22)8-18-20-13-6-10(30(27,28)29)7-14(16(13)24)21(25)26;/h1-7,22,24H,8H2,(H,19,23)(H,27,28,29);/p+1/b9-5-,20-18?;

InChI Key

RBAATCOBYSGLIA-NRCYWBMXSA-O

Isomeric SMILES

[H+].C1=CC=C(C(=C1)NC(=O)/C=C(/CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)\O)Cl.[Cr]

Canonical SMILES

[H+].C1=CC=C(C(=C1)NC(=O)C=C(CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)O)Cl.[Cr]

Origin of Product

United States

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